molecular formula C24H18ClN3O3 B2863448 N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 941982-55-4

N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2863448
CAS No.: 941982-55-4
M. Wt: 431.88
InChI Key: JHNFRCONYMLDAA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClN3O3 and its molecular weight is 431.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including compounds structurally related to N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. These compounds exhibit a wide range of biological activities, such as analgesic, anti-inflammatory, antimicrobial, and antitumor activities.

  • Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2015) involved the synthesis of novel quinazolinyl acetamides and evaluated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one demonstrated potent analgesic and anti-inflammatory activities, with a mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

  • Antimicrobial Activities : Research by Rajasekaran and Rao (2015) synthesized a series of quinazolinone analogs and subjected them to in-vitro antibacterial screening against various bacterial strains. The study also included molecular docking studies to analyze the binding affinity of the compounds with Sortase A of Staphylococcus aureus protein (Rajasekaran & Rao, 2015).

  • Anticancer Activities : Mehta et al. (2019) synthesized a series of quinazolin-3(4H)-yl)acetamide derivatives and evaluated them for their in vitro antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity, and one compound showed promising anticancer activity but was less active than standard drugs (Mehta et al., 2019).

  • Antiviral Activities : A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, with a notable decrease in viral load and an increase in survival in treated mice (Ghosh et al., 2008).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c1-15(29)16-7-10-19(11-8-16)26-22(30)14-28-21-12-9-18(25)13-20(21)23(27-24(28)31)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNFRCONYMLDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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